A3 glycan
Description
Structure
2D Structure
Properties
IUPAC Name |
triazanium;(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5S,6S)-2-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C109H178N8O80.3H3N/c1-27(132)110-35(12-118)60(147)79(42(146)16-122)183-94-56(114-31(5)136)69(156)80(47(21-127)177-94)185-98-75(162)88(68(155)52(182-98)26-172-102-92(73(160)64(151)43(17-123)176-102)190-96-58(116-33(7)138)71(158)82(49(23-129)179-96)187-100-77(164)90(66(153)45(19-125)174-100)196-108(105(168)169)10-37(141)54(112-29(3)134)86(193-108)62(149)40(144)14-120)189-103-93(191-97-59(117-34(8)139)72(159)83(50(24-130)180-97)188-101-78(165)91(67(154)46(20-126)175-101)197-109(106(170)171)11-38(142)55(113-30(4)135)87(194-109)63(150)41(145)15-121)74(161)84(51(25-131)181-103)184-95-57(115-32(6)137)70(157)81(48(22-128)178-95)186-99-76(163)89(65(152)44(18-124)173-99)195-107(104(166)167)9-36(140)53(111-28(2)133)85(192-107)61(148)39(143)13-119;;;/h12,35-103,119-131,140-165H,9-11,13-26H2,1-8H3,(H,110,132)(H,111,133)(H,112,134)(H,113,135)(H,114,136)(H,115,137)(H,116,138)(H,117,139)(H,166,167)(H,168,169)(H,170,171);3*1H3/t35-,36-,37-,38-,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65-,66-,67-,68+,69+,70+,71+,72+,73-,74-,75-,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103+,107-,108-,109-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATZKACNVAAUGX-WKSHTUBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)OC8C(C(OC(C8O)OC9C(OC(C(C9O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)COC1C(C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)OC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)O)CO)CO)CO)O)O.[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@@H]([C@H]([C@H]4O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O[C@@]7(C[C@@H]([C@H]([C@@H](O7)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)O[C@H]8[C@@H]([C@H](O[C@H]([C@H]8O)O[C@@H]9[C@H](O[C@H]([C@@H]([C@H]9O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)O)CO)CO)CO)O)O.[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C109H187N11O80 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2931.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characteristics and Isomerism of A3 N Glycans
Defining Features of Tri-Antennary Complex-Type N-Glycans
Complex-type N-glycans are a major class of oligosaccharides that are attached to asparagine residues of proteins. researchgate.net All N-glycans share a common pentasaccharide core structure composed of two N-acetylglucosamine (GlcNAc) and three mannose (Man) residues. researchgate.net The defining characteristic of complex-type N-glycans is the presence of "antennae," which are branches initiated by the addition of GlcNAc residues to the mannose core.
| Component | Description |
|---|---|
| Core | Two N-acetylglucosamine (GlcNAc) and three mannose (Man) residues |
| Antennae | Three branches initiated by GlcNAc residues attached to the mannose core |
Diversity of Sialic Acid Linkages (Neu5Acα2-3 vs. Neu5Acα2-6)
Sialic acids, most commonly N-acetylneuraminic acid (Neu5Ac) in humans, are often found at the terminal positions of the antennae of complex N-glycans. rhhz.netnih.gov The way in which sialic acid is attached to the underlying galactose residue significantly impacts the glycan's structure and function. The two primary linkages are the α2-3 and α2-6 linkages. rhhz.netnih.gov
The presence and type of sialic acid linkage can influence a variety of biological processes, including cell-cell recognition and immune responses. nih.gov The differential expression of α2,3- and α2,6-linked sialic acids has been associated with different physiological and pathological states. frontiersin.org For instance, alterations in the ratio of these linkages on triantennary N-glycans have been observed in certain diseases. frontiersin.org
| Linkage | Description | Significance |
|---|---|---|
| Neu5Acα2-3 | N-acetylneuraminic acid is linked to the 3-position of a galactose residue. | Can influence receptor binding and has been implicated as a potential prognostic marker in some cancers. frontiersin.org |
| Neu5Acα2-6 | N-acetylneuraminic acid is linked to the 6-position of a galactose residue. | Plays a role in immune cell interactions and its expression levels can be altered in disease states. nih.gov |
Variations in Galactose Residue Linkages (Galβ1-4 vs. Galβ1-3)
The galactose residues within the N-acetyllactosamine units of the antennae can also exhibit linkage isomerism. The two most common linkages are β1-4 and β1-3. oup.com The Galβ1-4GlcNAc structure is the canonical Type 2 LacNAc unit found in most N-glycans. nih.gov However, the presence of Galβ1-3GlcNAc, or Type 1 LacNAc, can also occur, leading to further structural diversity.
| Linkage | Description |
|---|---|
| Galβ1-4GlcNAc | Galactose is linked to the 4-position of N-acetylglucosamine (Type 2 LacNAc). |
| Galβ1-3GlcNAc | Galactose is linked to the 3-position of N-acetylglucosamine (Type 1 LacNAc). |
Fucosylation Patterns and Their Structural Consequences
Fucosylation, the addition of a fucose (Fuc) residue, is another common modification of N-glycans that dramatically increases their structural complexity. researchgate.net Fucose can be added to different positions on the glycan, leading to distinct isomers with different biological activities. The two main types of fucosylation are core fucosylation and antennary fucosylation. nih.gov
Core fucosylation involves the attachment of a fucose residue via an α1-6 linkage to the innermost GlcNAc residue of the N-glycan core. nih.gov
Antennary fucosylation involves the addition of fucose to the GlcNAc residues within the antennae, often in α1-2, α1-3, or α1-4 linkages. researchgate.net
The presence and location of fucose can have significant structural consequences, altering the conformation of the glycan and its ability to interact with other molecules. For example, core fucosylation can influence antibody-dependent cellular cytotoxicity. Increased levels of fucosylation on triantennary glycans have been observed in certain cancers. nih.gov
| Fucosylation Type | Linkage | Location |
|---|---|---|
| Core | α1-6 | Innermost GlcNAc of the core |
| Antennary | α1-2 | GlcNAc within the antennae |
| α1-3 | ||
| α1-4 |
Identification of A3 N-Glycan Structural Isomers
The immense structural diversity of A3 N-glycans presents a significant analytical challenge. Distinguishing between the various isomers, which often have the same mass, requires sophisticated analytical techniques. Mass spectrometry (MS) has emerged as a powerful tool for the detailed structural characterization of N-glycan isomers. researchgate.netthermofisher.com
Techniques such as tandem mass spectrometry (MS/MS) can provide information about the sequence and branching patterns of the glycan. nih.gov More advanced methods, like ion-trap mass spectrometry with photofragmentation, can generate specific fragment ions that are diagnostic for different linkage types and branching patterns, allowing for the unambiguous assignment of isomeric structures. nih.gov Liquid chromatography (LC) coupled with MS (LC-MS) is also widely used to separate isomers before mass analysis, providing an additional layer of resolution. thermofisher.comnih.gov
| Technique | Principle | Information Obtained |
|---|---|---|
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of selected ions to generate smaller, characteristic fragments. | Monosaccharide sequence and branching patterns. nih.gov |
| Ion-Trap MS with Photofragmentation | Uses laser-induced fragmentation to generate unique cross-ring and glycosidic bond cleavages. | Unambiguous assignment of linkage and branching isomers. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates isomers based on their physicochemical properties before MS analysis. | Resolution of isomeric glycans, facilitating their individual characterization. nih.gov |
Biosynthesis and Processing Pathways of A3 N Glycans
Initial Stages of N-Glycan Precursor Assembly in the Endoplasmic Reticulum
The foundational steps of N-glycosylation occur in the ER, where a conserved oligosaccharide precursor is synthesized and subsequently transferred to proteins. wikipedia.orgmdpi.com
The biosynthesis of N-glycans commences with the assembly of a precursor oligosaccharide on a lipid anchor known as dolichol. wikipedia.org Dolichol is a long-chain polyisoprenoid lipid embedded within the ER membrane, where it serves as a scaffold for the sequential addition of sugar molecules. wikipedia.orgnih.gov The process is initiated on the cytoplasmic face of the ER membrane. wikipedia.orgresearchgate.net
The assembly begins with the attachment of two N-acetylglucosamine (GlcNAc) residues and five mannose (Man) residues to dolichol pyrophosphate (Dol-PP), forming the intermediate Man₅GlcNAc₂-PP-Dol. wikipedia.orgsigmaaldrich.compnas.org This structure is then translocated, or "flipped," across the ER membrane into the lumen. sigmaaldrich.compnas.orgresearchgate.net Within the lumen, the oligosaccharide chain is further elongated by the addition of four more mannose residues and three terminal glucose (Glc) residues. nih.govoup.com These sugar additions are catalyzed by a series of specific glycosyltransferases, which utilize nucleotide sugars (like UDP-GlcNAc and GDP-Man) or dolichol-phosphate-activated sugars (Dol-P-Man and Dol-P-Glc) as donors. pnas.orgoup.com The final, fully assembled precursor is a 14-sugar structure, Glc₃Man₉GlcNAc₂-PP-dolichol. pnas.orgnih.govnih.gov
Table 1: Assembly of the Dolichol-Linked Oligosaccharide Precursor
| Step | Location | Process | Resulting Structure |
|---|---|---|---|
| 1 | ER Cytoplasmic Face | Two GlcNAc residues are transferred from UDP-GlcNAc to Dolichol-Phosphate (Dol-P). | GlcNAc₂-PP-Dol |
| 2 | ER Cytoplasmic Face | Five mannose residues are sequentially added from GDP-Man. | Man₅GlcNAc₂-PP-Dol |
| 3 | ER Membrane | The Man₅GlcNAc₂-PP-Dol intermediate is flipped into the ER lumen. | Man₅GlcNAc₂-PP-Dol (luminal) |
| 4 | ER Lumen | Four mannose residues are added from Dol-P-Man. | Man₉GlcNAc₂-PP-Dol |
| 5 | ER Lumen | Three glucose residues are added from Dol-P-Glc. | Glc₃Man₉GlcNAc₂-PP-Dol |
This table summarizes the main stages of the N-glycan precursor assembly on the dolichol carrier within the Endoplasmic Reticulum (ER). wikipedia.orgsigmaaldrich.compnas.orgresearchgate.net
Once the dolichol-linked oligosaccharide precursor is complete, it is transferred as a single unit, or en bloc, to a nascent polypeptide chain. wikipedia.orgnih.govnih.gov This critical step is catalyzed by the oligosaccharyltransferase (OST) enzyme complex, which is an integral membrane protein complex located in the ER lumen. mdpi.comnih.govmdpi.com
The OST complex recognizes and transfers the Glc₃Man₉GlcNAc₂ oligosaccharide from its dolichol pyrophosphate carrier to the side-chain nitrogen atom of an asparagine (Asn) residue on the recipient protein. nih.govmdpi.com This transfer is not random; it occurs specifically at Asn residues that are part of the consensus sequence Asn-X-Ser/Thr, where X can be any amino acid except proline. wikipedia.orgnih.gov The energy required for the formation of the N-glycosidic bond is derived from the cleavage of the high-energy pyrophosphate linkage between the glycan and the dolichol carrier. wikipedia.orgpnas.org
Sequential Trimming and Modification in the Endoplasmic Reticulum and Golgi Apparatus
Following its transfer to the protein, the N-glycan undergoes extensive processing. This involves the removal of certain sugar residues (trimming) and the addition of new ones (elongation and branching), primarily occurring as the glycoprotein (B1211001) moves from the ER to and through the Golgi apparatus. wikipedia.orgnih.govfrontiersin.org
The processing of the newly attached N-glycan begins almost immediately in the ER with a series of trimming reactions mediated by glycosidases. wikipedia.orgoup.com
Glucose Trimming: The process starts with the sequential removal of the three terminal glucose residues. Glucosidase I cleaves the outermost α1,2-linked glucose residue. oup.comnih.gov Subsequently, glucosidase II removes the next two α1,3-linked glucose residues. oup.comnih.govnih.gov This deglucosylation process is a crucial component of the ER's quality control system for ensuring proper protein folding, involving lectin chaperones like calnexin (B1179193) and calreticulin. wikipedia.orgnih.govrupress.org
Mannose Trimming: Before exiting the ER, a specific α1,2-linked mannose residue may be removed from the central branch by ER α-mannosidase I, resulting in a Man₈GlcNAc₂ isomer. nih.govglycoforum.gr.jp Further trimming occurs in the Golgi apparatus. In the medial-Golgi, α-mannosidase II enzymes remove two additional mannose residues to generate a core structure, GlcNAcMan₃GlcNAc₂, which is the precursor for most complex N-glycans. nih.gov
Upon arrival in the Golgi apparatus, the trimmed high-mannose N-glycans serve as substrates for a variety of glycosyltransferases that catalyze the synthesis of complex and hybrid N-glycans. sigmaaldrich.comnih.govbiorxiv.org This diversification is a hallmark of N-glycan processing in vertebrates. sigmaaldrich.com
The initiation of a complex glycan begins when N-acetylglucosaminyltransferase I (MGAT1) adds a GlcNAc residue to the mannose core. nih.gov This is a critical step, as the action of α-mannosidase II to trim further mannose residues is dependent on this initial GlcNAc addition. nih.gov Following this, N-acetylglucosaminyltransferase II (MGAT2) adds a second GlcNAc, creating a bi-antennary (two-branched) structure. nih.gov This bi-antennary glycan is the foundational substrate upon which further branching and elongation occurs to form tri- and tetra-antennary structures. nih.gov Subsequent enzymes in the medial- and trans-Golgi add galactose, fucose, and sialic acid residues to the growing branches. nih.govmdpi.com
Key Glycosyltransferases in A3 N-Glycan Branch Formation
The formation of an A3 N-glycan, which is a tri-antennary (three-branched) structure, requires the action of specific N-acetylglucosaminyltransferases (GnTs) that add branches to the bi-antennary core. qa-bio.comnih.gov The key enzymes responsible for creating these additional branches are members of the MGAT family. nih.govmdpi.com
N-acetylglucosaminyltransferase-IV (GnT-IV): This enzyme adds a GlcNAc residue in a β1,4 linkage to the α1,3-linked mannose of the core, creating a third branch. nih.govresearchgate.net
N-acetylglucosaminyltransferase-V (GnT-V): This enzyme establishes a branch by adding a GlcNAc residue in a β1,6 linkage to the α1,6-linked mannose of the core. nih.gov
The concerted or sequential action of these enzymes on a bi-antennary precursor leads to the formation of a tri-antennary N-glycan skeleton. It is important to note that another branching enzyme, GnT-III, which creates a "bisecting" GlcNAc, inhibits the action of GnT-IV and GnT-V, thus preventing the formation of more complex branched structures. nih.govglycoforum.gr.jp Therefore, the generation of a tri-antennary glycan necessitates the absence of a bisecting GlcNAc on that particular substrate. nih.gov
Once the tri-antennary GlcNAc backbone is established, other glycosyltransferases, such as galactosyltransferases and sialyltransferases, complete the A3 structure by adding terminal galactose and sialic acid residues to the ends of each antenna. ludger.commdpi.com
Table 2: Key Enzymes in N-Glycan Processing and Branching
| Enzyme Class | Specific Enzyme | Location | Function in Pathway to A3 Glycans |
|---|---|---|---|
| Glycosidases | Glucosidase I & II | ER | Removal of three terminal glucose residues from the precursor. oup.comnih.gov |
| α-Mannosidase I | ER | Trimming of one mannose residue. nih.gov | |
| α-Mannosidase II | medial-Golgi | Trimming of two mannose residues to form Man₃GlcNAc₂ core. nih.gov | |
| Glycosyltransferases | MGAT1 (GnT-I) | medial-Golgi | Initiates complex glycan synthesis by adding the first GlcNAc. nih.govnih.gov |
| MGAT2 (GnT-II) | medial-Golgi | Adds a second GlcNAc to form a bi-antennary structure. nih.gov | |
| MGAT4 (GnT-IV) | Golgi | Adds a GlcNAc branch to form a tri-antennary structure. nih.govresearchgate.net | |
| MGAT5 (GnT-V) | Golgi | Adds a GlcNAc branch to form a tri-antennary structure. nih.gov | |
| Galactosyltransferases | trans-Golgi | Add galactose to the terminal GlcNAc residues. nih.gov |
This table outlines the roles of major enzymes involved in the processing of the N-glycan precursor and the subsequent branching that leads to the formation of complex structures like the A3 N-glycan. oup.comnih.govnih.govmdpi.comresearchgate.net
N-Acetylglucosaminyltransferases (GnT-III, GnT-IV, GnT-V, GnT-IX)
The branching of N-glycans is a critical step in their synthesis and is controlled by a family of enzymes called N-acetylglucosaminyltransferases (GnTs). nih.govtubitak.gov.tr These enzymes catalyze the addition of N-acetylglucosamine (GlcNAc) residues to the core mannose structure of the N-glycan, creating the branches that define its ultimate structure. mdpi.com
GnT-III (MGAT3): This enzyme adds a "bisecting" GlcNAc residue to the β-mannose of the N-glycan core. nih.govoup.com This modification is unique because it can suppress the further action of other glycosyltransferases, such as GnT-V, thereby preventing the elongation of certain branches. nih.govoup.com The presence of a bisecting GlcNAc can significantly alter the final structure and function of the glycoprotein. oup.com
GnT-IV (MGAT4): GnT-IV is responsible for adding a GlcNAc residue to the α1-3 linked mannose of the N-glycan core, creating a specific branch. mdpi.com There are multiple forms of GnT-IV, including GnT-IVa and GnT-IVb, which are part of the larger GnT-IV family. mdpi.com
GnT-V (MGAT5): This enzyme catalyzes the formation of a β1,6-GlcNAc branch on the α1,6-mannose arm of the N-glycan. nih.gov This particular branch is often elongated with other sugars and has been linked to various cellular processes. nih.govoup.com GnT-V and GnT-III have an antagonistic relationship; the action of GnT-III can prevent GnT-V from adding its characteristic branch. oup.com
GnT-IX (GnT-Vb or MGAT5B): Identified as a homolog of GnT-V, GnT-IX also catalyzes the formation of a β1,6-GlcNAc branch on the α1,6-mannose arm of N-glycans. nih.gov While it shares this function with GnT-V, GnT-IX also exhibits a preference for acting on O-mannose glycans. nih.gov
The interplay between these GnT enzymes is crucial in determining the final branched structure of the A3 N-glycan.
Fucosyltransferases (FUT8) and Core Fucosylation
Core fucosylation is a common modification of N-glycans where a fucose sugar is added to the innermost GlcNAc residue of the N-glycan core. frontiersin.orgacs.org This reaction is catalyzed by a single enzyme, α1,6-fucosyltransferase, commonly known as FUT8. frontiersin.orgacs.org
Terminal Capping Reactions: Sialylation and Fucosylation
Once the core structure of the A3 N-glycan is established and branched, it undergoes terminal capping reactions. These modifications involve the addition of sialic acid (sialylation) and fucose (fucosylation) to the non-reducing ends of the glycan chains. These terminal sugars play a significant role in the function of the glycoprotein. elis.sksav.sk
Linkage-Specific Sialyltransferases (α2,3- and α2,6-sialyltransferases)
Sialylation is the enzymatic addition of sialic acid residues to the termini of glycan chains. This process is carried out by a family of enzymes called sialyltransferases (STs). gutnliver.org The specific way in which the sialic acid is attached, known as the linkage, is critical and is determined by the specific sialyltransferase involved. The two most common linkages in N-glycans are α2,3 and α2,6. mdpi.com
α2,3-Sialyltransferases (ST3Gal): This subfamily of enzymes attaches sialic acid to a terminal galactose (Gal) residue in an α2,3-linkage. nih.gov Several members of the ST3Gal family, such as ST3Gal-IV, can act on N-glycans. nih.gov
α2,6-Sialyltransferases (ST6Gal): These enzymes, primarily ST6Gal1, add sialic acid to a terminal galactose residue in an α2,6-linkage. gutnliver.orgmdpi.com This type of sialylation is common on N-glycans. mdpi.com
The expression and activity of these linkage-specific sialyltransferases determine the final sialylation pattern of the A3 N-glycan, which can have profound effects on protein recognition and cell-cell interactions.
Metabolic Precursors and Their Integration into N-Glycan Synthesis
The synthesis of N-glycans is dependent on a steady supply of activated sugar molecules, which serve as the building blocks for the growing glycan chain. researchgate.net These metabolic precursors are synthesized through various metabolic pathways within the cell.
The process begins with the formation of a dolichol-linked precursor oligosaccharide on the membrane of the endoplasmic reticulum. wikipedia.org Dolichol is a lipid molecule that acts as a carrier for the initial glycan structure. wikipedia.org The synthesis starts with the attachment of two N-acetylglucosamine (GlcNAc) residues to the dolichol, followed by the sequential addition of mannose and glucose molecules to form a large precursor oligosaccharide. wikipedia.orgresearchgate.net This entire precursor is then transferred as a single unit to a specific asparagine residue on a newly synthesized polypeptide chain. genome.jpgenome.jp
The monosaccharides required for this process, such as glucose, mannose, and N-acetylglucosamine, are derived from cellular metabolic pathways like glycolysis. researchgate.net These sugars are then activated by conversion to nucleotide sugars (e.g., UDP-GlcNAc, GDP-mannose) which are the donor substrates used by the glycosyltransferases in the endoplasmic reticulum and Golgi apparatus. neb.com The availability of these metabolic precursors is a key factor in regulating the rate and extent of N-glycan biosynthesis.
Regulation of N-Glycan Biosynthesis
The biosynthesis of N-glycans is a highly regulated process, ensuring that glycoproteins are correctly glycosylated for their specific functions. This regulation occurs at multiple levels, from the genetic control of enzyme expression to the intricate interplay between different enzymes in the glycosylation pathway. nih.govfrontiersin.orgacs.org
Genetic Determinants and Gene Regulation
The expression of the various glycosyltransferases involved in N-glycan synthesis is under tight genetic control. nih.govresearchgate.net The genes encoding these enzymes, such as the MGAT genes for GnTs and the FUT8 gene for core fucosyltransferase, are regulated by transcription factors that can turn their expression on or off in response to cellular needs and developmental cues. engineering.org.cnnih.gov
For example, the expression of GnT-III and GnT-V has been shown to be induced during liver regeneration, suggesting a specific role for these enzymes in this process. nih.gov The transcription of the MGAT5 gene, which encodes GnT-V, can be stimulated by certain oncogenes, highlighting a link between altered glycosylation and cancer. nih.gov Similarly, the expression of FUT8 is regulated by transcription factors like HNF1A and IKZF1 in different cell types. engineering.org.cn
Furthermore, the regulation of these genes can be tissue-specific, leading to different N-glycan profiles in different parts of the body. engineering.org.cn Genome-wide association studies (GWAS) have begun to identify genetic loci that are associated with variations in plasma protein N-glycosylation, providing further insight into the complex genetic regulation of this pathway. researchgate.net This intricate genetic control ensures that the right N-glycan structures are produced at the right time and in the right place.
Cellular Compartmentation and Enzyme Accessibility
The biosynthesis and subsequent processing of N-glycans, culminating in mature structures like the tri-antennary A3 N-glycan, is a highly organized process that relies on the precise spatial arrangement of enzymes within cellular compartments and the accessibility of these enzymes to the glycan substrate on a glycoprotein. boku.ac.atnih.gov This intricate system ensures the step-by-step modification of the initial oligosaccharide precursor into a diverse array of final glycan structures. nih.gov
The journey of an N-glycan begins in the endoplasmic reticulum (ER) and continues through the Golgi apparatus, with each compartment housing a specific set of processing enzymes that act in a defined sequence. asm.orgnih.gov This compartmentalization functions like a cellular assembly line. boku.ac.at The initial precursor, Glc3Man9GlcNAc2, is transferred to the protein in the ER and undergoes initial trimming by ER-localized glucosidases and mannosidases. nih.govnih.gov The glycoprotein then traffics to the Golgi apparatus, a series of stacked cisternae (cis, medial, and trans), where the majority of processing occurs. researchgate.netplos.org The distribution of glycosidases and glycosyltransferases along the Golgi cisternae generally follows the order in which they act on the N-glycan substrate. nih.gov
The localization of these resident proteins within the Golgi is a dynamic process, maintained by mechanisms such as the length of the enzyme's transmembrane domain and continuous retrograde transport mediated by COPI-coated vesicles, which move enzymes backward against the forward flow of cargo. researchgate.netbiorxiv.org This ensures that enzymes are concentrated in the correct cisternae to perform their specific catalytic functions. biorxiv.org The formation of a complex N-glycan like A3 requires the coordinated action of enzymes across multiple compartments.
The table below details the key enzymatic steps and their primary cellular locations in the pathway leading to complex N-glycans.
| Enzyme | Abbreviation | Primary Cellular Compartment(s) | Function in N-Glycan Processing |
| ER-Localized Enzymes | |||
| α-Glucosidase I & II | GCSI/II | Endoplasmic Reticulum | Removal of three terminal glucose residues from the Glc3Man9GlcNAc2 precursor. nih.gov |
| ER α-1,2-Mannosidase I | ER Man I | Endoplasmic Reticulum | Removes a specific terminal mannose from the B-branch, resulting in a Man8GlcNAc2 structure. nih.gov |
| Golgi-Localized Enzymes | |||
| Golgi α-Mannosidase I | GM I | cis-Golgi | Removes additional α-1,2-linked mannose residues to produce the Man5GlcNAc2 isomer, a critical substrate for further processing. nih.gov |
| N-Acetylglucosaminyltransferase I | GnTI | medial-Golgi | Adds a GlcNAc residue to the terminal mannose of the α1-3 mannose arm, initiating the formation of hybrid and complex N-glycans. boku.ac.atnih.gov |
| Golgi α-Mannosidase II | GMII | medial-Golgi | Removes two terminal mannose residues from the GlcNAcMan5GlcNAc2 intermediate. boku.ac.atnih.gov |
| N-Acetylglucosaminyltransferase II | GnTII | medial-Golgi | Adds a second GlcNAc residue to the terminal mannose of the α1-6 mannose arm, creating a bi-antennary structure. boku.ac.at |
| N-Acetylglucosaminyltransferases IV, V, VI | GnTIV/V/VI | medial-/trans-Golgi | Add further GlcNAc residues to the core mannose to create tri- and tetra-antennary branched structures. The formation of A3 requires at least one of these. |
| Galactosyltransferase | GalT | trans-Golgi, TGN | Transfers galactose residues to the terminal GlcNAc residues of the antennae. |
| Sialyltransferase | ST | trans-Golgi, TGN | Adds sialic acid (e.g., Neu5Ac) as the final capping sugar on the terminal galactose residues, a key feature of A3 glycans. researchgate.netludger.com |
While compartmentalization provides the necessary enzymatic machinery in the correct sequence, the final structure of an N-glycan at a specific site is heavily influenced by enzyme accessibility. nih.govfrontiersin.org The three-dimensional structure of the glycoprotein can sterically hinder the approach of large processing enzymes to the attached glycan. oup.com This means that not all potential glycosylation sites on a protein are processed to the same extent, leading to site-specific N-glycan microheterogeneity. plos.orgfrontiersin.org
Research has shown that the solvent accessibility of the asparagine (Asn) residue within the glycosylation sequon is a strong predictor of the degree of N-glycan processing. oup.com Sites that are highly exposed on the protein surface are more likely to be accessed by the full suite of Golgi enzymes, resulting in mature, complex structures like A3 N-glycans. frontiersin.org Conversely, sites that are more buried within the protein's structure may only be accessible to the earlier, smaller enzymes in the ER and cis-Golgi, resulting in immature, high-mannose type glycans. oup.com
The factors influencing enzyme accessibility and the resulting glycan maturation are summarized below.
| Factor | Description | Impact on Glycan Structure |
| Glycosylation Site Accessibility | The degree to which the Asn residue and the attached glycan are exposed on the surface of the folded glycoprotein. frontiersin.orgoup.com | High accessibility correlates with more processed, complex-type glycans. Low accessibility correlates with less processed, high-mannose glycans. oup.com |
| Local Protein Conformation | The secondary and tertiary structure of the protein surrounding the glycosylation site can physically block enzymes. nih.gov | Can prevent later-acting, bulkier enzymes in the medial- and trans-Golgi from reaching the glycan, halting the maturation process. |
| Glycoprotein Trafficking Time | The duration a glycoprotein spends within the Golgi apparatus. frontiersin.org | A longer residence time increases the probability of complete processing by all relevant enzymes. plos.org |
| Enzyme Kinetics | The inherent substrate specificity and catalytic rate of each processing enzyme for different glycan structures. nih.gov | The affinity of an enzyme for a particular glycan intermediate can influence the efficiency and branching of the pathway. |
Therefore, the biosynthesis of a specific A3 N-glycan on a protein is not guaranteed simply by the cell's expression of the required enzymes. It is the result of a successful journey through the correct cellular compartments coupled with sufficient physical accessibility at a specific glycosylation site, allowing the complete, sequential action of the entire enzymatic assembly line. boku.ac.atfrontiersin.org
Biological Functions and Cellular Roles of A3 N Glycans
Role in Protein Folding and Quality Control in the Endoplasmic Reticulum
The journey of many proteins begins in the endoplasmic reticulum (ER), where they are synthesized and folded into their correct three-dimensional structures. N-linked glycosylation, the attachment of a preassembled oligosaccharide (Glc3Man9GlcNAc2) to asparagine residues of nascent polypeptides, is a critical step in this process. nih.govresearchgate.net This initial N-glycan structure is then extensively modified within the ER, serving as a quality control checkpoint. nih.govunifr.ch
Specific processing of N-glycans generates distinct oligosaccharide structures that act as signals for folding or degradation. nih.gov For instance, the removal of glucose residues by glucosidases I and II allows the glycoprotein (B1211001) to interact with lectin chaperones like calnexin (B1179193) and calreticulin. nih.govnih.gov These chaperones assist in proper protein folding and prevent the aggregation of misfolded intermediates. nih.govyoutube.com If a protein fails to fold correctly, specific mannose residues on the N-glycan are recognized, targeting the protein for ER-associated degradation (ERAD). researchgate.netunifr.ch This ensures that only properly folded and functional proteins are transported out of the ER. nih.gov
Contributions to Cell-Cell Recognition and Communication
The outermost layer of a cell is adorned with a dense coat of glycans, collectively known as the glycocalyx. These cell-surface carbohydrates, including A3 N-glycans on glycoproteins, are the first point of contact between cells and their environment. nih.gov As such, they are critically involved in cell-cell recognition and communication. nih.gov The specific structures of N-glycans can be recognized by glycan-binding proteins (lectins) on adjacent cells, mediating a wide array of cellular interactions. nih.gov
Changes in N-glycan structures are associated with numerous physiological and pathological events, underscoring their importance in cellular communication. nih.govnih.gov For example, alterations in glycosylation patterns are a hallmark of cancer, affecting how tumor cells interact with their surroundings and metastasize. nih.gov
Modulation of Cell Adhesion and Migration
N-glycans play a significant role in regulating cell adhesion and migration, processes fundamental to development, immune responses, and cancer progression. nih.govnih.gov The glycosylation of cell adhesion molecules, such as integrins and cadherins, can directly influence their function. nih.gov
The branching of N-glycans, catalyzed by enzymes like N-acetylglucosaminyltransferases (GnTs), is a key regulatory mechanism. For instance, increased β1,6 GlcNAc branching, mediated by GnT-V, can promote cell migration and invasion. nih.govnih.gov Conversely, the presence of a bisecting GlcNAc, added by GnT-III, can inhibit cell migration. nih.gov These opposing effects highlight the precise control N-glycan structures exert over cellular motility. nih.gov N-glycans on fibronectin, an extracellular matrix protein, have also been shown to positively regulate cell adhesion and migration by promoting integrin-mediated signals. oncotarget.com
Influence on Receptor Function and Signaling Pathways
A vast number of cell surface receptors are glycoproteins, and their N-glycans are crucial for proper function and signal transduction. nih.govnih.govnih.gov Glycosylation can impact receptor activity through various mechanisms, including regulating receptor conformation, clustering, stability, and ligand binding. nih.govresearchgate.netmdpi.com
N-glycans can influence the three-dimensional structure of receptors, thereby affecting their activity. nih.gov The bulky and hydrophilic nature of glycans can stabilize specific protein conformations and prevent aggregation. researchgate.net Furthermore, N-glycans can mediate the clustering of receptors on the cell surface. nih.govnih.gov This clustering is often facilitated by galectins, a family of β-galactoside-binding lectins, which can crosslink glycoproteins into a lattice-like network. frontiersin.orgnih.gov This galectin-glycan lattice can regulate receptor turnover and potentiate downstream signaling. mdpi.com
The presence of N-glycans can significantly enhance the stability of receptors on the cell surface, protecting them from proteolytic degradation. researchgate.net This increased stability can prolong the receptor's lifespan and its ability to transduce signals.
N-glycosylation can also directly influence the binding of ligands to their receptors. researchgate.netmdpi.com Glycans can either be part of the ligand-binding site or modulate the accessibility of the binding site through conformational changes. nih.govnih.gov For example, the removal of specific N-glycans from the natural killer cell receptor 2B4 was shown to diminish its binding to its ligand, CD48. nih.gov Conversely, in some instances, the removal of sialic acid residues from N-glycans can increase ligand binding. nih.gov The effect of glycosylation on ligand binding is highly specific to the receptor and the particular glycan structure involved. nih.govyoutube.com
Interactions with Glycan-Binding Proteins (Lectins, Galectins, Antibodies)
The biological functions of A3 N-glycans are often mediated through their interactions with a diverse array of glycan-binding proteins. These proteins recognize and bind to specific carbohydrate structures, initiating various cellular responses. nih.gov
Lectins , a broad class of carbohydrate-binding proteins, play a crucial role in recognizing N-glycans. nih.gov For example, Concanavalin A, a plant lectin, specifically binds to certain types of N-glycans and is commonly used in their study. nih.gov
Galectins are a family of animal lectins characterized by their affinity for β-galactosides, a common component of complex N-glycans. nih.govfrontiersin.org Galectins can crosslink glycoproteins on the cell surface, forming lattices that regulate receptor clustering, signaling, and endocytosis. frontiersin.orgresearchgate.net Galectin-3, for instance, preferentially binds to N-glycans with repeating N-acetyllactosamine units. glycoforum.gr.jpresearchgate.net
Antibodies can also recognize and bind to specific glycan structures on glycoproteins. nih.gov The glycosylation of antibodies themselves, particularly in the Fc region, is critical for their interaction with Fc receptors on immune cells, thereby modulating the immune response. explorationpub.com The structure of the N-glycan on an antibody can influence its stability and binding affinity to its target. nih.gov
Specific Roles in Immune System Regulation
N-glycans, complex carbohydrates attached to proteins, are pivotal in regulating the immune system. They are present on the surfaces of all immune cells and on many secreted immune-related proteins. frontiersin.org The specific structures of these N-glycans can be altered by proinflammatory cytokines, which regulate the expression of glycosyltransferases, the enzymes responsible for glycan biosynthesis. frontiersin.org This dynamic nature of glycosylation allows N-glycans to function as fine-tuners of immunological responses in both the innate and adaptive immune systems. frontiersin.orgnih.gov
Glycan-binding proteins (GBPs), such as C-type lectins, galectins, and Siglecs, decode the information stored in these glycan structures. mdpi.com These interactions are crucial for a variety of immunological processes, including the regulation of immune cell trafficking, pathogen recognition, and the modulation of immune cell activation and signaling. nih.govnih.govnih.gov By recognizing subtle variations in glycan structures, the immune system can distinguish between self, non-self (pathogens), and altered-self (like tumor cells), thereby tailoring the immune response to the specific threat. mdpi.com
N-glycans play a critical role in the innate immune system's ability to recognize and respond to pathogens. Immune cells are equipped with pattern recognition receptors (PRRs) that identify conserved pathogen-associated molecular patterns (PAMPs), many of which are glycans on the surface of microbes. nih.govfrontiersin.org
Lectin-glycan interactions are central to this process. nih.gov Host lectins, such as C-type lectins and galectins, can directly bind to microbial glycans, initiating an immune response. mdpi.comnih.gov For instance, Toll-like receptors (TLRs), a key family of PRRs, are themselves glycoproteins, and their N-glycans can be targeted by pathogen lectins, modulating the immune response. frontiersin.org Conversely, host lectins can recognize glycans on pathogen surfaces to trigger immune activation. mdpi.com Some pathogens have evolved to mimic host glycan structures, a strategy that allows them to evade immune surveillance. nih.gov The interplay between host and microbial glycans and their respective binding proteins is a key determinant in the outcome of an infection. nih.govnih.gov
| Key Proteins in Glycan-Mediated Pathogen Recognition | Function |
| Pattern Recognition Receptors (PRRs) | Receptors on innate immune cells that recognize PAMPs to initiate immune signaling. nih.gov |
| Toll-Like Receptors (TLRs) | A class of PRRs that are themselves N-glycosylated and can be targeted by pathogen lectins. frontiersin.org |
| C-type Lectins | A family of glycan-binding proteins on immune cells that recognize specific carbohydrate structures on pathogens. mdpi.comnih.gov |
| Galectins | Soluble glycan-binding proteins that can bridge host and microbial glycans to modulate immune responses. nih.gov |
| Pathogen Lectins | Proteins on the surface of pathogens that bind to host cell glycans to facilitate infection or modulate immunity. frontiersin.org |
The movement of immune cells (leukocytes) from the bloodstream into tissues, a process known as trafficking or extravasation, is heavily dependent on N-glycans. nih.govnih.gov This process involves a cascade of adhesion and activation steps, starting with the capture and rolling of leukocytes along the endothelial cells lining blood vessels. nih.gov These initial interactions are mediated by selectins, a family of C-type lectins on endothelial cells, binding to specific N-glycan structures on the surface of leukocytes. nih.govnih.gov The synthesis of these crucial selectin ligands requires the action of several specific glycosyltransferases. nih.govnih.gov
N-glycans are also integral to the activation of immune cells, such as T-cells and B-cells. frontiersin.org Glycans on the T-cell receptor (TCR), for example, can interact with galectins, which form a lattice structure on the cell surface that raises the threshold for T-cell activation, thereby preventing autoimmunity. nih.gov Alterations in the N-glycan profiles of immune cells can significantly affect their activation, differentiation, and survival, potentially leading to chronic inflammation or autoimmune diseases. frontiersin.org For instance, changes in the N-glycans on the MAC-1 integrin on neutrophils can lead to dysregulated migration during inflammation. frontiersin.org
N-glycosylation can profoundly influence the immunogenicity of proteins, which is their ability to provoke an immune response. nih.govresearchgate.net Glycans can either mask or shield parts of the protein backbone from recognition by the immune system, thereby reducing its immunogenicity. researchgate.netcreative-biolabs.com This shielding effect is a key reason why glycosylation is important for the stability and function of many therapeutic proteins. nih.govcreative-biolabs.com
Conversely, certain N-glycan structures can enhance immunogenicity or create new antigenic epitopes. nih.gov The presence of non-human glycan structures, for example, can lead to rapid clearance of a therapeutic protein from the bloodstream by pre-existing antibodies or induce a significant immune response. nih.govresearchgate.net Furthermore, N-glycans can be recognized by various glycan-binding proteins on antigen-presenting cells, which can either facilitate or reduce the subsequent immune response. nih.govcreative-biolabs.com The specific type of N-glycan, such as high-mannose or complex-type structures, plays a critical role in this differential recognition and modulation of protein immunogenicity. nih.gov
Role in Somatic Stem Cell Biology
Glycans are fundamental regulators of stem cell biology, influencing self-renewal, differentiation, and cell-cell interactions within the stem cell niche. nih.gov Specific glycan structures on the cell surface serve as markers for different states of pluripotency and differentiation. nih.govglycoforum.gr.jp
A unique monoclonal antibody, designated A3, has been identified that recognizes a specific epitope composed of both an N-glycan and a peptide sequence on immature somatic stem cells in rats. nih.gov This A3 antibody has been instrumental in tracking the contribution of these stem cells to physiological processes like the hair follicle cycle and tissue repair following cutaneous wounds. nih.gov Studies using the A3 antibody have shown that immature epithelial and mesenchymal cells labeled by this antibody contribute to morphogenesis and wound healing, suggesting that the A3-recognized N-glycan is a marker for stem cells with the capacity to differentiate into multiple cell types. nih.gov The expression level of this carbohydrate chain may change as the stem cells develop, indicating that the N-glycan itself could influence cellular differentiation and the maintenance of "stemness". nih.gov
| Role of A3-Recognized N-Glycan in Rat Somatic Stem Cells |
| Marker of Immature Stem Cells : The A3 antibody specifically labels immature epithelial and mesenchymal somatic stem cells. nih.gov |
| Participation in Hair Follicle Cycle : A3-positive cells are involved in the morphogenesis that occurs during the natural hair cycle. nih.gov |
| Contribution to Wound Healing : Following a cutaneous wound, A3-labeled cells participate in the tissue repair and epidermal regeneration process. nih.gov |
| Indicator of "Stemness" : The presence of the A3-recognized N-glycan is associated with the undifferentiated state of these somatic stem cells. nih.gov |
Functional Impact on Specific Transport Proteins (e.g., Urea (B33335) Transporters)
N-glycosylation is critical for the proper function and stability of many membrane transport proteins. A clear example is the urea transporter UT-A3, which is expressed in the kidney's inner medulla and plays a role in concentrating urine. nih.govphysiology.org
Research has shown that UT-A3 has a significantly higher urea transport activity compared to its related isoform, UT-A1, a difference attributed to its N-glycosylation. physiology.orgnih.gov UT-A3 is heavily glycosylated, containing a large amount of poly-N-acetyllactosamine in its N-glycans. nih.govnih.gov This high degree of glycosylation enhances the protein's stability and promotes its localization to specialized lipid raft domains on the cell membrane, which is important for its transport function. nih.gov
Inhibiting the processing of N-glycans with compounds like Kifunensine or preventing glycosylation altogether significantly reduces the urea transport activity of UT-A3. nih.govnih.govresearchgate.net This demonstrates that mature, complex N-glycans are essential for the transporter's optimal function in urea reabsorption. nih.gov
| Effect of N-Glycosylation on UT-A3 Urea Transporter |
| Increased Transport Activity : Highly glycosylated UT-A3 exhibits greater urea transport activity than less glycosylated isoforms. nih.govnih.gov |
| Enhanced Protein Stability : The presence of complex N-glycans, particularly with poly-N-acetyllactosamine, stabilizes the UT-A3 protein. nih.gov |
| Membrane Localization : High glycosylation facilitates the targeting of UT-A3 to lipid raft microdomains on the cell surface. nih.gov |
| Essential for Function : Inhibition of N-glycan processing significantly reduces the transporter's activity. nih.govresearchgate.net |
Involvement of A3 N Glycans in Disease Mechanisms
Aberrant Glycosylation in Pathological States
Glycosylation is one of the most common post-translational modifications of proteins, and its proper execution is critical for maintaining health. researchgate.netresearchgate.net Aberrant glycosylation, a hallmark of many diseases, refers to changes in the structure, composition, or abundance of glycans on glycoproteins and glycolipids. researchgate.netresearchgate.net These alterations are not random; they are often specific and reproducible changes that can drive disease progression. researchgate.net In pathological states, the enzymatic machinery in the endoplasmic reticulum and Golgi apparatus responsible for glycan synthesis and modification can be dysregulated. nih.govnih.gov This leads to the expression of unusual glycan structures, such as an increase in branching (leading to more A3 and tetraantennary structures), altered terminal sialylation, or changes in core fucosylation. nih.gov Such changes can profoundly impact protein folding, stability, cell signaling, cell-cell adhesion, and interactions with the extracellular matrix, contributing to the pathophysiology of numerous diseases, including cancer, autoimmune disorders, and congenital conditions. researchgate.netnih.govnih.gov
Role in Cancer Progression and Metastasis
Altered N-glycosylation is a universal feature of cancer cells. nih.govfrontiersin.org One of the most significant changes observed is an increase in the branching of N-glycans, particularly the formation of β1,6-GlcNAc branched structures, which creates tri- and tetra-antennary (A3/A4) glycans. nih.govfrontiersin.org This structural change is primarily catalyzed by the enzyme N-acetylglucosaminyltransferase-V (GnT-V), encoded by the MGAT5 gene. nih.govresearchgate.net Elevated expression of GnT-V is strongly associated with cancer progression, invasion, and metastasis in various types of cancer. nih.govnih.gov These highly branched A3-type glycans on the cell surface serve as ligands for galectins, a family of carbohydrate-binding proteins. The interaction between branched N-glycans and galectins promotes the formation of a cell surface lattice that can modulate the retention and signaling of key growth factor receptors, thereby enhancing tumor growth and metastasis. researchgate.net
| Glycosyltransferase | Gene | Change in Cancer | Resulting N-Glycan Alteration | Role in Cancer |
| N-acetylglucosaminyltransferase-V | MGAT5 | Upregulation | Increased β1,6 branching (A3/A4 structures) | Promotes metastasis and invasion nih.govresearchgate.net |
| N-acetylglucosaminyltransferase-III | MGAT3 | Downregulation | Decreased bisecting GlcNAc | Associated with poor prognosis researchgate.net |
| Core fucosyltransferase | FUT8 | Upregulation | Increased core fucosylation | Involved in cancer biomarker expression nih.govresearchgate.net |
The dense layer of glycans on the cancer cell surface, the "glycocalyx," plays a crucial role in how tumor cells interact with the immune system. Alterations in this layer, including the increased expression of branched A3 N-glycans, can help cancer cells evade immune destruction. frontiersin.org These complex glycan structures can mask tumor antigens, preventing their recognition by immune cells. nih.gov Furthermore, specific glycan structures, particularly those terminating with sialic acid, can engage with inhibitory receptors on immune cells, such as Siglecs (sialic acid-binding immunoglobulin-type lectins). frontiersin.org This interaction can deliver an inhibitory signal to immune cells like natural killer (NK) cells and T cells, suppressing the anti-tumor immune response. researchgate.net The increased density of large, branched glycans can also sterically hinder the interaction between immune cells and cancer cells, providing another mechanism of immune escape. researchgate.net
Many key cell surface receptors that drive cancer progression, such as the epidermal growth factor receptor (EGFR) and integrins, are heavily glycosylated. nih.govnih.gov The addition of large, branched A3 N-glycans to these receptors can significantly alter their function. nih.gov For instance, increased β1,6 branching on EGFR can affect receptor dimerization and phosphorylation, leading to sustained activation of downstream oncogenic signaling pathways like the PI3K/Akt and MAPK pathways. nih.govnih.gov Similarly, altered N-glycosylation of integrins, which are crucial for cell adhesion and migration, can modify their binding affinity for extracellular matrix components, thereby promoting cell invasion and metastasis. nih.govnih.gov The glycan-galectin lattice, stabilized by A3 structures, can reduce the endocytosis of these receptors, increasing their concentration on the cell surface and amplifying their signaling output in response to growth factors. researchgate.net
Implications in Inflammatory and Autoimmune Diseases
Aberrant N-glycosylation is increasingly recognized as a key factor in the pathogenesis of chronic inflammatory and autoimmune diseases. nih.govnih.gov Glycans play a fundamental role in regulating the immune system, and alterations in their structure can disrupt immune homeostasis. longdom.orgmdpi.com In autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus, changes in the glycosylation patterns of Immunoglobulin G (IgG) antibodies are well-documented. longdom.orgglycanage.com Specifically, a decrease in galactosylation and sialylation of IgG N-glycans can convert the antibody from an anti-inflammatory to a pro-inflammatory molecule. clinexprheumatol.org Beyond antibodies, the N-glycan profiles on immune cells themselves are altered. nih.gov Changes in N-glycan branching on T cells can affect T cell receptor signaling, activation, and differentiation, contributing to the breakdown of self-tolerance and the perpetuation of autoimmune responses. nih.govmdpi.com Pro-inflammatory cytokines can directly alter the expression of glycosyltransferases in cells, creating a feedback loop that sustains chronic inflammation. nih.govnih.gov
| Disease | Associated Glycan Change | Functional Consequence |
| Rheumatoid Arthritis | Decreased galactosylation of IgG | Increased pro-inflammatory activity of antibodies longdom.orgclinexprheumatol.org |
| Systemic Lupus Erythematosus (SLE) | Altered glycosylation of immune cells and IgG | Contributes to inappropriate immune activation longdom.orgmdpi.com |
| Inflammatory Bowel Disease (IBD) | Changes in N-glycan branching | Modulates T-cell mediated inflammation mdpi.com |
| Multiple Sclerosis | Decreased branching and fucosylation of N-glycans | Affects T-cell activity and autoimmune responses nih.gov |
Contributions to Congenital Disorders of Glycosylation (CDG)
Congenital Disorders of Glycosylation (CDG) are a group of rare genetic diseases caused by defects in the synthesis of glycans. nih.gov These disorders are typically classified into two main types. Type I CDGs result from defects in the assembly and transfer of the entire precursor oligosaccharide to the protein in the endoplasmic reticulum. nih.gov Consequently, proteins may lack entire N-glycan chains. Type II CDGs are caused by defects in the subsequent trimming and processing of the N-glycan chains once they are attached to the protein, a process that occurs mainly in the Golgi apparatus. nih.govyoutube.com Defects in the enzymes responsible for creating complex, branched structures like A3 N-glycans fall under Type II CDGs. For example, a deficiency in an N-acetylglucosaminyltransferase could prevent the initiation of a new branch, leading to truncated glycan structures and the absence of fully formed triantennary glycans. mpg.de These defects result in multisystemic diseases, often with severe neurological involvement, highlighting the critical importance of correct N-glycan branching for normal development and physiological function. nih.govnih.gov
Association with Neuropathological Conditions
The central nervous system relies heavily on proper protein glycosylation for functions like neurogenesis, synaptic function, and memory formation. nih.gov Emerging evidence suggests that altered N-glycosylation profiles are associated with various neuropathological conditions, including Alzheimer's disease (AD) and schizophrenia. frontiersin.orgfrontiersin.org In AD, studies have found changes in the N-glycan profiles in both cerebrospinal fluid and brain tissue. nih.gov Key proteins involved in AD pathology, such as the amyloid precursor protein (APP) and the enzyme BACE1, are N-glycosylated, and alterations in their glycan structures can influence amyloid-beta production. nih.govfrontiersin.org Increases in certain branched and bisected N-glycans have been identified in AD patients. nih.gov In schizophrenia, abnormal N-glycosylation of glutamate (B1630785) receptors has been observed, which may affect their transport and function, contributing to disruptions in synaptic transmission that are characteristic of the disorder. frontiersin.org These findings suggest that aberrant N-glycan structures, including A3 N-glycans, could serve as potential biomarkers and may play a direct role in the pathophysiology of these complex brain disorders. nih.govfrontiersin.org
Glycosylation Changes in Extracellular Vesicles and Disease
Extracellular vesicles (EVs) are nanoscale particles released by cells that are crucial for intercellular communication by transferring bioactive molecules. mdpi.com The surface of EVs is decorated with a dense layer of glycans, including A3 N-glycans, which influence their stability, targeting, and interaction with recipient cells. mdpi.com Aberrant glycosylation on EVs is a known indicator of various diseases, particularly cancer. mdpi.com
Dysregulation in the enzymes that create these glycan structures in malignant cells can lead to cancer-associated N-glycans characterized by increased branching, such as tri- and tetraantennary structures, and altered terminal sialic acid linkages. nih.gov For instance, EVs derived from certain cancer cells, like bladder and melanoma cells, show an abundance of β1,6-branched tri- and/or tetra-antennary complex-type N-glycans. mdpi.com
Research comparing small-cell lung cancer (SCLC) and non–small-cell lung cancer (NSCLC) has revealed distinct N-glycan profiles on their respective EVs. NSCLC-EVs were found to be particularly enriched in triantennary N-glycans, with core fucosylation being a major modification. nih.gov In contrast, a study on lung cancer cell lines observed that EVs from tumorigenic A549 cells had a decreased proportion of complex N-glycans, including highly branched structures, and an increase in hybrid-type N-glycans, suggesting incomplete glycan maturation in these cancer-derived EVs. biorxiv.org
Furthermore, studies on glioma cell lines have shown that EVs are generally enriched in complex N-glycans, which can include di-, tri-, and tetraantennary structures. researchgate.net These findings underscore that changes in A3 N-glycan presentation on EVs are context-dependent but represent a significant aspect of cancer pathology, potentially serving as a source for disease biomarkers. mdpi.comresearchgate.net
Table 1: Observed Changes in Triantennary (A3) N-Glycans on Extracellular Vesicles in Disease
| Disease/Cell Type | Observed A3 N-Glycan Change | Reference |
|---|---|---|
| Bladder Cancer Cells | Abundance of β1,6-branched tri-antennary complex-type N-glycans | mdpi.com |
| Non–Small-Cell Lung Cancer (NSCLC) | Enriched in triantennary N-glycans, often with core fucosylation | nih.gov |
| A549 Lung Cancer Cells | Decreased abundance of complex, highly branched N-glycans | biorxiv.org |
| Glioma Cell Lines | General enrichment in complex N-glycans, including triantennary structures | researchgate.net |
Age-Related Alterations in A3 N-Glycan Profiles
The human N-glycome undergoes significant and sex-specific changes with age. nih.gov Alterations in glycosylation are considered a molecular parameter of aging, and certain glycan profiles have been proposed as biomarkers for biological, as opposed to chronological, age. mdpi.comnih.gov
Studies analyzing serum N-glycans across different age groups have identified specific trends related to A3 N-glycans. One comprehensive study found that the abundance of triantennary (A3) and trigalactosylated (G3) N-glycans tends to increase with age in both men and women. nih.gov However, the levels of these glycans were consistently higher in women across all age groups. nih.gov
Another study corroborated the sex-dependent differences, noting that the total level of triantennary glycans is generally lower in females than in males. oup.com The interplay between age and sex hormones is thought to contribute to these observed differences in glycan profiles. oup.com
These age-related shifts in glycosylation, including the increase in A3 structures, are part of a broader pattern of change in the serum glycome. This includes an increase in simpler, agalactosylated N-glycans and a decrease in more complex, digalactosylated structures. nih.govmdpi.com These modifications are believed to be linked to the chronic, low-grade inflammation characteristic of aging, often referred to as "inflammaging". nih.gov
Table 2: Summary of Age-Related Changes in Serum A3 N-Glycan Profiles
| Population | Trend with Age | Key Findings | Reference |
|---|---|---|---|
| General (Men and Women) | Increase in abundance | A non-significant trend of increasing A3 N-glycans was observed. | nih.gov |
| Women | Higher abundance than men | Women consistently show higher levels of A3 N-glycans. | nih.gov |
| Men | Lower abundance than women | The total triantennary N-glycan level is higher in males compared to females. | oup.com |
Analytical Methodologies for A3 N Glycan Characterization
Glycan Release and Labeling Techniques
The initial and critical phase in the analysis of A3 N-glycans involves their liberation from the protein backbone and subsequent chemical modification to facilitate detection in analytical systems.
Enzymatic Deglycosylation (e.g., PNGase F)
The most prevalent and effective method for releasing nearly all N-linked oligosaccharides, including the A3 glycan, from glycoproteins is through enzymatic digestion with Peptide-N-Glycosidase F (PNGase F). sigmaaldrich.comwikipedia.org This enzyme functions as an amidase, specifically catalyzing the cleavage of the bond between the innermost N-acetylglucosamine (GlcNAc) residue of the glycan and the asparagine (Asn) residue on the polypeptide chain. wikipedia.orgresearchgate.net This reaction results in the release of the intact glycan and the deamidation of the asparagine to aspartic acid. sigmaaldrich.comwikipedia.org
The efficiency of PNGase F digestion is significantly enhanced by protein denaturation. sigmaaldrich.com This is typically achieved by heating the glycoprotein (B1211001) sample in the presence of a detergent like sodium dodecyl sulfate (B86663) (SDS) and a reducing agent such as dithiothreitol (B142953) (DTT). acs.orgludger.com While PNGase F can deglycosylate native proteins, the process often requires longer incubation times and higher enzyme concentrations. sigmaaldrich.comneb-online.de The optimal pH for PNGase F activity is approximately 8.6, though it remains active over a pH range of 6.0 to 9.5. wikipedia.org It is important to note that PNGase F activity can be inhibited by SDS, an effect that can be counteracted by the addition of a non-ionic detergent like NP-40 or Triton X-100. ludger.comneb.com A key limitation of PNGase F is its inability to cleave N-glycans that have a fucose residue linked α(1→3) to the core GlcNAc, a modification more common in plant and insect glycoproteins. sigmaaldrich.comwikipedia.org
A typical protocol for PNGase F digestion involves denaturing the glycoprotein sample at 100°C for several minutes, followed by cooling and incubation with the enzyme at 37°C for a period ranging from a few hours to overnight. acs.orgludger.comrndsystems.com Recent advancements have led to the development of "fast" PNGase F reagents that can achieve complete deglycosylation in as little as 10-15 minutes. neb-online.de
Fluorescent Labeling (e.g., 2-Aminobenzamide)
Due to the lack of a strong chromophore, released glycans like A3 are typically derivatized with a fluorescent tag to enable sensitive detection by techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLR). obrnutafaza.hrsigmaaldrich.comthermofisher.com 2-Aminobenzamide (B116534) (2-AB) is one of the most widely used fluorescent labels for this purpose. sigmaaldrich.comnih.govfrontiersin.org
The labeling process is a reductive amination reaction that occurs in two main steps. qa-bio.comludger.com First, the primary amine group of the 2-AB molecule reacts with the aldehyde group of the glycan's open-ring reducing terminus to form a Schiff base. qa-bio.comludger.com This intermediate is then stabilized by reduction to a secondary amine using a reducing agent, most commonly sodium cyanoborohydride or the safer alternative, 2-picoline borane. nih.govqa-bio.comludger.com This results in the stoichiometric attachment of one 2-AB molecule per glycan, which is crucial for the relative quantification of different glycans in a mixture. frontiersin.org
Optimal conditions for 2-AB labeling have been extensively studied to maximize efficiency while minimizing degradation of the glycan structure, particularly the acid-labile sialic acids present in A3. nih.gov The reaction is typically performed at 65°C for 2 to 3 hours in a solution of dimethyl sulfoxide (B87167) (DMSO) and acetic acid. qa-bio.comludger.comludger.com Carrying out the reaction in essentially anhydrous conditions is key to preventing the loss of sialic acids. ludger.com After labeling, excess reagents are removed, often using a solid-phase extraction (SPE) cleanup step, before the sample is ready for analysis. waters.com
Glycoblotting Method
Glycoblotting is a high-throughput technique for the enrichment and analysis of N-glycans from complex biological samples. biopharminternational.commedrxiv.orgsemanticscholar.org This method relies on the chemoselective capture of reducing sugars onto hydrazide-functionalized beads. semanticscholar.orgresearchgate.net The general workflow involves several integrated steps that can be automated. semanticscholar.orgglycoforum.gr.jp
First, N-glycans are released from glycoproteins, typically via PNGase F digestion. acs.orgmedrxiv.org The entire digest mixture, containing the released glycans, is then mixed with the hydrazide beads (e.g., BlotGlyco H beads). researchgate.netplos.org The reducing ends of the glycans form hydrazone bonds with the beads, effectively capturing them from the solution. plos.org This step is highly specific and allows for subsequent washing to remove impurities like peptides, salts, and detergents. semanticscholar.orgresearchgate.net
A crucial step for analyzing sialylated glycans like A3 is the on-bead stabilization of the sialic acid residues. glycoforum.gr.jpsoyaku.co.jp This is often achieved through methyl esterification, which protects the labile sialic acid linkages from degradation during subsequent steps. medrxiv.orgresearchgate.net Finally, the purified and stabilized N-glycans are released from the beads, often with simultaneous labeling, and are ready for analysis by methods such as mass spectrometry or HPLC. glycoforum.gr.jp The glycoblotting method has been shown to have high glycan recovery efficiency and is suitable for quantitative glycomic profiling from various sources, including serum and tissues. medrxiv.orgnih.gov
Chromatographic Separation Techniques
Following release and labeling, the complex mixture of glycans is separated to identify and quantify individual species like A3. Chromatographic methods that exploit the physicochemical properties of the glycans are central to this stage of the analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and analysis of 2-AB labeled N-glycans. obrnutafaza.hrqa-bio.com When coupled with fluorescence detection, HPLC allows for the quantitative profiling of glycan mixtures. sigmaaldrich.com The separation of glycans can be achieved using various column chemistries, but for complex structures like A3, hydrophilic interaction liquid chromatography is the most powerful and widely used mode. obrnutafaza.hr
The retention of glycans in HPLC is influenced by their size, charge, and structure. For instance, in anion-exchange chromatography, sialylated glycans like A3, which carry three negative charges from their sialic acid residues, can be separated from neutral, monosialylated (A1), and disialylated (A2) glycans. researchgate.net Normal-phase HPLC has also been used, where separation is based on the polarity of the glycans. acs.org
The data generated by HPLC, specifically the retention time, provides crucial information for glycan identification. When run alongside standards, such as a 2-AB labeled dextran (B179266) ladder, the retention times of unknown glycans can be converted into Glucose Unit (GU) values, which aids in their structural assignment by comparison to established databases. obrnutafaza.hr
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variant of normal-phase HPLC that has become the gold standard for the separation of released and labeled N-glycans. obrnutafaza.hrwaters.comlcms.cz This technique is particularly well-suited for separating polar analytes like glycans using a polar stationary phase and a mobile phase with a high concentration of an organic solvent, such as acetonitrile (B52724) (ACN). obrnutafaza.hruva.nl The retention mechanism involves the partitioning of the hydrophilic glycans into a water-enriched layer on the surface of the stationary phase. obrnutafaza.hr
HILIC provides excellent resolution of complex glycan mixtures, including the separation of isomers. obrnutafaza.hr For A3 glycans, which are large, acidic, and highly hydrophilic, HILIC is exceptionally effective. lcms.cz The retention of glycans in HILIC increases with their hydrophilicity (i.e., size and number of sugar units). obrnutafaza.hr The negative charges of the sialic acid residues on A3 also significantly contribute to its retention. researchgate.net
Amide-based stationary phases, such as those found in Waters ACQUITY UPLC BEH Glycan columns, are commonly used for HILIC analysis of glycans. lcms.czwaters.comwaters.com A typical HILIC separation involves a gradient elution, starting with a high concentration of acetonitrile and gradually increasing the concentration of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate), which elutes the glycans in order of increasing hydrophilicity. researchgate.net The use of volatile buffers like ammonium formate makes the method compatible with mass spectrometry (MS) detection. lcms.cz
The robustness of HILIC methods for this compound analysis has been demonstrated in various studies. For example, a test mixture containing 2-AB labeled trisialylated A3 glycans was used to evaluate the performance of different HILIC columns, showing consistent separation and recovery. lcms.czlcms.cz
Data Tables
Table 1: Analytical Parameters for PNGase F Deglycosylation
| Parameter | Condition | Rationale/Notes |
| Enzyme | Peptide-N-Glycosidase F (PNGase F) | Cleaves between the innermost GlcNAc and Asn residue of N-linked glycans. wikipedia.org |
| Protein State | Denatured | Significantly increases the rate and completeness of glycan release. sigmaaldrich.com |
| Denaturation | Heat (95-100°C) with SDS and DTT | Disrupts protein tertiary and secondary structure, making glycosylation sites accessible. acs.orgludger.com |
| Incubation Temp. | 37°C | Optimal temperature for PNGase F activity. ludger.com |
| pH | 7.5 - 8.6 | Optimal pH range for enzyme activity. wikipedia.orgneb.com |
| Incubation Time | 1 hour to overnight | Varies depending on glycoprotein complexity and whether it is in a native or denatured state. ludger.comneb-online.de |
Table 2: HILIC-FLR Analysis of 2-AB Labeled this compound
| Parameter | Condition | Source/Example |
| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) | Standard technique for separating polar glycans. obrnutafaza.hr |
| Label | 2-Aminobenzamide (2-AB) | Enables sensitive fluorescence detection. lcms.cz |
| Column | Waters ACQUITY UPLC BEH Glycan, 1.7 µm, 2.1 x 150 mm | Amide-bonded stationary phase provides high-resolution separation. lcms.cz |
| Mobile Phase A | Ammonium Formate/Acetate Buffer (e.g., 25-100 mM) | Aqueous component of the mobile phase. researchgate.net |
| Mobile Phase B | Acetonitrile (ACN) | Organic component of the mobile phase. researchgate.net |
| Detection | Fluorescence (FLR) | Excitation: ~330 nm, Emission: ~420 nm for 2-AB. sigmaaldrich.com |
| Analyte Example | 2-AB labeled trisialylated this compound | A large, acidic glycan used to test separation performance and recovery. lcms.czlcms.cz |
| Observation | A3 is a late-eluting peak | Due to its large size and high hydrophilicity from three sialic acid residues. lcms.cz |
Anion-Exchange Chromatography
Anion-exchange chromatography is a powerful technique for the fractionation of N-glycans based on their charge. Since A3 N-glycans are characterized by the presence of three terminal sialic acid residues, they carry a significant negative charge at neutral pH. This property allows for their effective separation from neutral or less sialylated glycans.
In practice, fluorescently labeled N-glycans released from a glycoprotein are applied to an anion-exchange column, such as a MonoQ column. nih.govresearchgate.net The glycans are then eluted using a salt gradient, which separates them into distinct fractions corresponding to their number of negative charges (i.e., sialic acid residues). nih.govresearchgate.net Neutral glycans (A0) elute first, followed by monosialylated (A1), disialylated (A2), trisialylated (A3), and tetrasialylated (A4) species. nih.govresearchgate.net
Research on the N-glycans from the C-CAM glycoprotein demonstrated that structures carrying three negative charges could be resolved into two distinct fractions, designated A3.1 and A3.2. researchgate.net Further analysis revealed that fraction A3.1 was composed exclusively of trisialylated triantennary glycans, whereas fraction A3.2 contained oversialylated biantennary structures carrying three sialic acid residues. researchgate.net This separation is crucial for reducing sample complexity prior to more detailed structural analysis by mass spectrometry or other methods. nih.gov The acidic nature of these fractions is confirmed to be due to sialic acid residues, as treatment with a neuraminidase results in a single neutral glycan peak upon re-chromatography. nih.gov
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is a cornerstone technology in glycomics, offering high sensitivity and detailed structural information. creative-biolabs.com For the analysis of complex N-glycans like A3, various MS-based strategies are employed to determine composition, sequence, and isomeric structures. nih.govnih.gov Typically, glycans are analyzed after being enzymatically released from their parent glycoproteins to simplify the analysis. nih.gov
MALDI-TOF MS for Glycan Profiling and Structural Elucidation
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a high-throughput method widely used for glycan profiling. creative-biolabs.comnih.gov It is particularly effective for screening complex mixtures of glycans, as the soft ionization process results in minimal fragmentation, allowing for the clear identification of molecular ions. creative-biolabs.com
In MALDI-TOF MS analysis, a glycan sample is co-crystallized with a matrix and irradiated with a laser. The resulting ions are accelerated into a time-of-flight analyzer, and their mass-to-charge ratio (m/z) is determined. acs.org This provides a mass fingerprint of the glycan mixture, where each peak corresponds to a specific glycan composition. nih.gov For A3 glycans, MALDI-TOF MS can confirm their composition and purity. qa-bio.com For instance, the molecular weight of a 2-aminobenzamide (2-AB) labeled this compound has been determined to be 2999 Da. qa-bio.com
To enhance detection and stabilize labile sialic acid residues, glycans are often derivatized before analysis, with permethylation being the most common method. ludger.com This process improves ionization efficiency and allows for the detection of both neutral and acidic glycans in the positive ion mode. ludger.com While MALDI-TOF MS is excellent for determining mass composition, it often cannot distinguish between structural isomers, which have identical masses. oup.com However, when coupled with techniques like linkage-specific derivatization, it can provide more detailed structural insights, including the discrimination of isomers. glycoforum.gr.jp Tandem mass spectrometry (MALDI-TOF/TOF) can also be employed to induce fragmentation, yielding data that aids in structural elucidation. acs.orgoup.com
Table 1: Isomers of Trisialyl Triantennary N-Glycan (A3) Identified by MALDI-TOF MS after SALSA Derivatization Data derived from a study on N-glycans in human serum. glycoforum.gr.jp
| Isomer Name | Description | Observed m/z |
|---|---|---|
| A33,3,6 | A3 isomer with two α2,3- and one α2,6-linked sialic acid | 3074.19 |
| A33,6,6 | A3 isomer with one α2,3- and two α2,6-linked sialic acids | 3102.24 |
| A36,6,6 | A3 isomer with three α2,6-linked sialic acids | 3230.27 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis of MS. creative-biolabs.com This hyphenated technique is considered a gold standard for glycan analysis, enabling the separation, identification, and quantification of complex glycan mixtures. ub.edu
For glycan analysis, hydrophilic interaction liquid chromatography (HILIC) is the most common separation method. thermofisher.comwaters.com HILIC columns can effectively separate glycans based on their hydrophilicity, allowing for the resolution of isomers that may be indistinguishable by MS alone. thermofisher.comnih.gov For example, a GlycanPac AXH-1 column can separate labeled glycans based on a combination of charge, size, and polarity. thermofisher.com
Following chromatographic separation, the glycans are ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. creative-biolabs.com Tandem MS (MS/MS) is then used for structural elucidation. In this process, a specific glycan ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. creative-biolabs.com The fragmentation pattern provides detailed information about the glycan's sequence, branching, and linkages. creative-biolabs.comnih.gov This approach has been successfully used to analyze labeled this compound standards and complex mixtures from biological samples, providing comprehensive data on glycosylation sites and structure. creative-biolabs.comthermofisher.com
Linkage-Specific Derivatizations for Isomer Discrimination
A significant challenge in the analysis of A3 glycans is the presence of linkage isomers, particularly involving the sialic acid residues which can be attached via α2,3 or α2,6 linkages. qa-bio.comludger.com These isomers have identical masses and often produce very similar fragmentation patterns in MS/MS, making them difficult to distinguish using standard methods. ub.edu
Linkage-specific derivatization is a chemical strategy designed to overcome this limitation. glycoforum.gr.jp This approach selectively modifies one type of linkage, creating a mass difference that is readily detectable by mass spectrometry. ub.edunih.gov One prominent method is sialic acid linkage-specific alkylamidation (SALSA). glycoforum.gr.jpnih.gov In the SALSA procedure, glycans are treated under conditions where the carboxylic acid of an α2,6-linked sialic acid is converted to an amide, while an α2,3-linked sialic acid undergoes esterification and subsequent intramolecular lactonization. glycoforum.gr.jp This differential reaction introduces a distinct mass shift between the isomers, allowing for their clear discrimination and quantification by MS. glycoforum.gr.jp
Another approach involves the selective labeling of α2,3- and α2,6-linked sialic acids with different chemical reagents. For instance, α2,6-sialic acids can be labeled with methylamine, while α2,3-sialic acids are labeled with a compound like N,N-dimethylethylenediamine (DMEN). nih.govresearchgate.net This strategy imparts different chemical properties (e.g., charge) to the isomers, enabling their separation by techniques such as microfluidic capillary electrophoresis-mass spectrometry (MCE-MS). nih.gov
Enzymatic Sequencing and Exoglycosidase Digestion
Enzymatic sequencing using exoglycosidases is a powerful and definitive method for determining the sequence and linkage of monosaccharides in a glycan structure. sigmaaldrich.com The technique involves the sequential digestion of a glycan with highly specific exoglycosidase enzymes, which cleave terminal monosaccharide residues from the non-reducing end in a linkage-dependent manner. nih.govsigmaaldrich.com
The process begins with the analysis of the intact glycan by a method such as LC-MS or MALDI-TOF MS. oup.com The glycan is then treated with a specific exoglycosidase, and the resulting product is re-analyzed. The change in mass or chromatographic retention time indicates which monosaccharide was removed, thereby identifying the terminal residue and its linkage. sigmaaldrich.com
For an this compound, an array of enzymes can be used for full characterization:
Neuraminidase (Sialidase): A broad-specificity sialidase will remove all sialic acid residues. Linkage-specific sialidases, such as one from Arthrobacter ureafaciens which is specific for α2,3, α2,6, and α2,8 linkages, or one from Newcastle disease virus which is more specific for α2,3 linkages, can be used to determine the specific linkages present. nih.govoup.com
β-Galactosidase: After desialylation, a linkage-specific β-galactosidase (e.g., β1-4 specific) can be used to remove terminal galactose residues. oup.com
β-N-Acetylhexosaminidase: This enzyme removes terminal N-acetylglucosamine (GlcNAc) residues. oup.com
α-Mannosidase: This enzyme digests the mannose core residues after the outer arms have been removed. oup.com
By using a panel of these enzymes sequentially, the complete structure of an this compound, including the specific linkages of each sialic acid and the structure of the underlying triantennary arms, can be methodically elucidated. oup.comsigmaaldrich.com This approach is invaluable for resolving ambiguities that may remain after MS analysis alone. neb.com
Table 2: Example of Exoglycosidase Array Digestion for A3 N-Glycan Sequencing Based on the analysis of a standard A3 oligosaccharide mixture. oup.com
| Digestion Step | Enzyme(s) Used | Resulting Structure |
|---|---|---|
| 1. Intact A3 | None | Trisialylated, triantennary glycan |
| 2. Desialylation | Arthrobacter ureafaciens Sialidase | Asialo-, triantennary glycan (Agalacto, A3) |
| 3. Degalactosylation | Sialidase + β-1,4-Galactosidase | Asialo-, agalacto-, triantennary glycan (NGA3) |
| 4. De-GlcNAc-ylation | Sialidase + Galactosidase + β-N-Acetylhexosaminidase | Trimannosyl core |
| 5. Core Digestion | Sialidase + Galactosidase + Hexosaminidase + α-Mannosidase | Mannose core fragments |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous, de novo structural determination of complex carbohydrates like A3 N-glycans. nih.govnih.gov Unlike mass spectrometry, NMR is non-destructive, allowing the sample to be used for further analyses. nih.govcreative-biolabs.com It provides definitive information on monosaccharide composition, anomeric configuration (α or β), ring size, sequence, and the precise position of glycosidic linkages. nih.govnih.gov
The analysis typically requires a highly purified sample of the glycan (in the nanomole to micromole range). nih.govnih.gov A one-dimensional (1D) ¹H-NMR spectrum is often the starting point. The anomeric proton region (typically 4.4-5.5 ppm) is particularly diagnostic, as the number of signals in this region corresponds to the number of sugar residues, and their chemical shifts and coupling constants (³JH1,H2) provide initial information about the residue type and anomeric configuration. nih.gov For instance, a study on trisialyl triantennary N-glycans from bovine fetuin used ¹H-NMR to distinguish between isomers that differed only in the linkage position of a single sialic acid. nih.gov
For complete structural assignment, a suite of two-dimensional (2D) NMR experiments is required: nih.gov
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These experiments identify protons that are spin-coupled within the same monosaccharide ring, allowing for the assignment of all proton resonances for each individual residue.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key sequencing experiment that detects long-range couplings between a proton and carbons two or three bonds away, crucially including the anomeric proton on one residue and the linkage-position carbon on the adjacent residue.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, providing through-space correlations that confirm the glycosidic linkage and provide information about the glycan's three-dimensional conformation.
While NMR requires more sample and is lower throughput than MS, its ability to provide a complete and unambiguous structural picture makes it an indispensable tool for the detailed characterization of A3 N-glycans. nih.govcreative-biolabs.com
Glycan Microarray Technology for Binding Specificity
Glycan microarray technology is a powerful high-throughput platform for investigating the binding specificity of carbohydrate-binding proteins (CBPs), antibodies, and pathogens to a wide array of glycans, including the A3 structure. creative-biolabs.comzbiotech.com This method involves the immobilization of structurally defined glycans onto a solid surface, which is then probed with a biological sample of interest. zbiotech.comspringernature.com The resulting binding events are typically detected using fluorescence, providing quantitative data on binding affinities. creative-biolabs.com
The utility of this approach has been demonstrated in studies profiling the binding preferences of viral proteins. For instance, a microarray featuring a library of 26 well-defined N-glycans, including various triantennary isomers, was used to analyze the binding specificity of hemagglutinin (HA) from the avian influenza virus (H5N2). acs.org The results revealed distinct, branch-biased recognition patterns. acs.org A strong binding affinity was observed for the Neu5Ac-Gal epitope, particularly when located on the β-2 GlcNAc branch of the α-1,6 mannose arm of a triantennary glycan, a structure analogous to one of the A3 isomers. acs.org This highlights that the specific linkage and position of sialic acid on the glycan antennae are critical determinants of binding affinity. acs.orgescholarship.org
| Interacting Molecule | Glycan Structure Feature | Observed Binding Specificity | Reference |
| Avian Influenza Hemagglutinin (H5N2) | Triantennary N-glycan with Neu5Ac-Gal on β-2 branch of α-1,6 mannose arm | Strong binding affinity observed | acs.org |
| Avian Influenza Hemagglutinin (H5N2) | Triantennary N-glycan with terminal galactose on various branches | Inhibited binding in some cases, suggesting synergy of Neu5Ac-Gal and adjacent GlcNAc is more influential | acs.org |
| Sambucus nigra lectin (SNA) | Neu5Ac-α2,6-LacNAc on the α1,3-Man branch | Recognized | escholarship.org |
| Sambucus nigra lectin (SNA) | Neu5Ac-α2,6-LacNAc on the α1,6-Man branch | Not recognized | escholarship.org |
This table summarizes key findings on how the specific structure and branching of triantennary N-glycans, like A3, influence binding interactions as determined by microarray analysis.
Immunohistochemical Approaches for Cellular Localization
Immunohistochemistry (IHC) provides crucial spatial information by using antibodies to detect the location of specific antigens within tissues and cells. A notable tool in this area is a monoclonal antibody designated "A3," which uniquely recognizes a conformational epitope composed of both an N-glycan and a peptide sequence. nih.govdntb.gov.ua This antibody has been instrumental in identifying and localizing cells that are considered somatic stem cells in various tissues. nih.govjst.go.jp
Studies in rats have utilized the A3 antibody to map the distribution of these specialized cells. In the developing rat colon, A3-positive cells were identified as spindle-shaped stromal cells in the submucosa and endothelial cells. jst.go.jp As development progressed, these cells were found exclusively around the colon crypts. jst.go.jp Double immunofluorescence staining revealed that these A3-positive cells also expressed markers for mesenchymal cells (vimentin) and mesenchymal stromal cells (Thy-1), but not markers for myofibroblasts (α-SMA) or hematopoietic stem cells (CD34). jst.go.jp This suggests that the A3-labeled cells are a distinct population of immature mesenchymal cells that may contribute to the intestinal stem cell niche. jst.go.jp Further research has shown A3-labeled cells in the connective tissue sheath of hair follicles, where they are implicated in the hair follicle cycle and cutaneous wound healing. nih.gov
| Tissue | Cell Type Labeled by A3 Antibody | Co-localization Markers | Implied Function/Characteristic | Reference |
| Developing Rat Colon | Spindle-shaped stromal cells, Endothelial cells | Vimentin, Thy-1 | Immature mesenchymal cells, potential stem cell niche component | jst.go.jp |
| Rat Hair Follicle | Connective tissue sheath cells | CD90 (immature mesenchymal marker) | Somatic stem cells, participation in hair cycle and wound repair | nih.gov |
| Rat Bone Marrow | Bone marrow cells | CD90, CD105 (immature mesenchymal markers) | Somatic stem cells | nih.gov |
This table details the cellular localization of the A3 N-glycan-peptide epitope as identified by the A3 monoclonal antibody in various rat tissues.
Glycoproteomics for Site-Specific Analysis
Glycoproteomics aims to identify the specific sites of glycosylation on a protein and characterize the structure of the attached glycans. This is critical because the function of a glycoprotein can be modulated by the presence or absence of a glycan at a particular asparagine (Asn) residue within the Asn-X-Ser/Thr sequon. ludger.comcreative-proteomics.com Site-specific analysis typically involves proteolytic digestion of a glycoprotein, followed by enrichment of the resulting glycopeptides and analysis by advanced mass spectrometry (MS) techniques. ludger.comresearchgate.net
Recent advancements, such as combining hydrophilic interaction chromatography (HILIC) for enrichment with electron transfer and higher-energy collision dissociation (EThcD) for MS analysis, have enabled large-scale, in-depth studies. researchgate.netnih.gov One such study on human cerebrospinal fluid (CSF) identified 2,893 intact N-glycopeptides from 285 N-glycoproteins. nih.govnih.gov This deep analysis revealed altered glycosylation patterns in Alzheimer's disease for several proteins, including ephrin-A3, highlighting the potential of site-specific analysis in biomarker discovery. researchgate.netnih.gov
Another example involves the blood coagulation protein Factor VIII (FVIII). Site-specific analysis demonstrated that while most N-glycosylation sites are in the B-domain, four sites exist outside of it. researchgate.net Specifically, the site at asparagine 1810 (N1810) within the A3 domain was found to be occupied predominantly by sialylated complex glycoforms, a category that includes the A3 N-glycan structure. researchgate.net These findings underscore the ability of glycoproteomics to pinpoint the exact location of complex glycans like A3 on their protein carriers.
| Glycoprotein | Glycosylation Site | Glycan Type Identified | Analytical Approach | Reference |
| Ephrin-A3 | Not specified | Altered glycosylation patterns (e.g., fucosylation) detected in AD | HILIC enrichment, EThcD-MS/MS | researchgate.netnih.gov |
| Factor VIII (FVIII) | N1810 (in A3 domain) | Sialylated complex glycoforms | Glycomics analysis of plasma-derived FVIII | researchgate.net |
| Alpha-1-antichymotrypsin | Not specified | Altered glycosylation patterns detected in AD | HILIC enrichment, EThcD-MS/MS | nih.govnih.gov |
| Carnosinase CN1 | Not specified | Altered glycosylation patterns detected in AD | HILIC enrichment, EThcD-MS/MS | nih.govnih.gov |
This table presents examples of glycoproteins where site-specific analysis has identified or characterized complex N-glycans, demonstrating the power of glycoproteomics.
Emerging Research and Future Directions
Advancements in High-Throughput Glycan Analysis and Automation
The inherent complexity of glycan structures has historically made their analysis a tedious and time-consuming endeavor, limiting the therapeutic and diagnostic exploration of these molecules. nih.gov However, recent progress in high-throughput and automated analysis is breaking down these barriers. A major bottleneck in productivity has been the numerous manual steps involved in sample preparation. pharmtech.combiopharminternational.com To address this, automated workflows are being developed to offer quicker and more scalable sample preparation and analysis. pharmtech.combiopharminternational.com
Technologies such as hydrophilic interaction chromatography (HILIC) combined with fluorescence (FLR) and mass spectrometry (MS) detection are now routinely used for high-throughput profiling of derivatized N-glycans. researchgate.net One notable automated method for analyzing the serum N-glycome involves the enzymatic release of glycans using Peptide:N-glycosidase F (PNGase F), followed by immobilization on solid-supported hydrazide beads and labeling with the fluorophore 2-aminobenzamide (B116534) (2-AB). nih.gov Furthermore, the "glycoblotting method," when paired with an automated system called "SweetBlot," allows for rapid and large-scale clinical glycomics, capable of completing a whole glycan profile by mass spectrometry in approximately 14 hours. nih.gov The integration of various lab equipment into robotic workflows is facilitating the move toward full automation. pharmtech.combiopharminternational.com The ultimate goal is to merge methods like glycoblotting with diverse MS-based platforms to create fully automated systems, accelerating the discovery of clinically significant biomarker molecules. nih.gov
| Technology/Method | Description | Key Advantage |
| Automated Workflows | Integration of robotic platforms and specialized kits (e.g., 96-well plates) to automate sample preparation, including digestion and labeling. pharmtech.combiopharminternational.com | Reduces manual labor, increases throughput, and improves repeatability. pharmtech.combiopharminternational.com |
| Glycoblotting / SweetBlot | An automated system for rapid glycan profiling from small amounts of material, such as whole-serum glycoproteins. nih.gov | Enables large-scale clinical glycomics with a fast turnaround time (~14 hours). nih.gov |
| HILIC with FLR/MS | Hydrophilic interaction chromatography coupled with fluorescence and/or mass spectrometry detection for profiling derivatized N-glycans. researchgate.net | Routinely performed in a high-throughput manner for quantitative analysis. researchgate.net |
| MALDI-TOF-MS Platforms | High-throughput Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry, often combined with linkage-specific derivatization. nih.gov | Provides robust, expansive, and deep profiling of the plasma N-glycome. nih.gov |
| Solid-Phase Immobilization | Involves immobilizing glycans on solid supports (e.g., hydrazide beads) for purification and labeling. nih.gov | Streamlines sample cleanup and preparation for high-throughput analysis. nih.gov |
Functional Glycomics for Mechanistic Insights
Functional glycomics aims to understand the mechanisms through which glycan structures, such as A3 N-Glycans, exert their biological effects. nih.gov A key area of investigation is the interaction between the host and its gut microbiota. Research has provided mechanistic insights into how the human gut bacterium Bacteroides thetaiotaomicron utilizes complex N-glycans as a nutrient source. ncl.ac.uk This process involves a cooperative effort of numerous glycosidases. ncl.ac.uk For instance, specific enzymes from the GH20 family of β-hexosaminidases have been characterized for their role in N-glycan breakdown. One such enzyme, BT0456GH20, can hydrolyze a specific GlcNAc-β1,4-Man linkage on A3 N-glycan structures, demonstrating a specialized function in glycan degradation. ncl.ac.uk This research provides a clear mechanism for how gut microbes process specific host glycans, which has implications for gut health and nutrient acquisition. ncl.ac.uk
Development of Novel Tools for Glycan Manipulation
Advancements in glycobiology rely on the development of new tools to analyze and manipulate glycans. One source of such tools is nature itself. The biochemical characterization of carbohydrate-active enzymes from organisms like Bacteroides thetaiotaomicron has identified a suite of glycosidases with specific activities. ncl.ac.uk These enzymes, which can precisely cleave linkages on structures like A3 N-Glycans, serve as molecular tools for the structural analysis and manipulation of complex carbohydrates. ncl.ac.uk In another innovative approach, standard DNA-sequencing equipment has been repurposed for the ultrasensitive profiling and sequencing of N-glycans. oup.com This method, which can be used on A3 N-glycan standards, employs exoglycosidase arrays to sequentially digest and identify glycan structures, offering a novel application of existing technology to solve challenges in glycan analysis. oup.com
Therapeutic Targeting of Glycosylation Pathways
While the therapeutic potential of complex glycans is still an emerging area, foundational research is laying the groundwork for future interventions. nih.gov Understanding the precise mechanisms of glycan processing is a critical first step. For example, the detailed knowledge of how the gut microbiota degrades host N-glycans, including A3 structures, opens the door to potential therapeutic strategies. ncl.ac.uk By targeting specific bacterial glycosidases, it may be possible to modulate the composition and function of the gut microbiome, which is known to influence numerous aspects of human health and disease. Such interventions could aim to alter the nutrient availability for certain microbes or disrupt host-pathogen interactions that are mediated by glycans.
Identification of A3 N-Glycan Biomarkers and Their Mechanistic Validation
Alterations in glycan structures are increasingly recognized as sensitive biomarkers for a wide range of diseases, including cancer. nih.govnih.gov The quantitative analysis of the plasma N-glycome is a promising avenue for discovering biomarkers for conditions like cardiovascular disease and liver fibrosis. nih.gov A3 N-glycans are frequently included in these quantitative biomarker panels. nih.gov
A significant study provided strong evidence for the use of N-glycan profiles as biomarkers for aging and health status. nih.govresearchgate.net The research identified two distinct clusters of individuals based on their serum N-glycome. The cluster characterized by a higher abundance of complex structures, including triantennary (A3) and tetraantennary (A4) N-glycans, was associated with healthier clinical profiles. nih.gov In contrast, the cluster with simpler, less branched glycans was associated with older age, higher levels of inflammatory and glycation markers, and a greater comorbidity index. nih.govresearchgate.net This provides a mechanistic validation, linking specific glycan profiles that include A3 N-glycans to the biological processes of inflammation and aging. nih.govresearchgate.net
| Cluster | N-Glycan Profile Characteristics | Associated Clinical Characteristics |
| Cluster 1 | Higher abundance of poorly branched (A1, A2), poorly galactosylated (G0, G1), and poorly sialylated (S0) N-glycans. nih.govresearchgate.net | Older age, higher glucose and glycation markers, higher levels of some inflammatory markers, greater comorbidity index. nih.govresearchgate.net |
| Cluster 2 | Higher abundance of highly branched (A3, A4), highly galactosylated (G2, G3, G4), and highly sialylated (S2, S3, S4) N-glycans. nih.govresearchgate.net | Associated with healthier aging profiles. nih.govresearchgate.net |
Unraveling the Role of Glycan Heterogeneity in Biological Processes
Glycan heterogeneity, the variation in glycan structures attached to a protein or cell, is a critical factor in many biological processes. researchgate.net In the manufacturing of therapeutic monoclonal antibodies, for example, glycan heterogeneity is considered a critical quality attribute because it can significantly affect the drug's safety and efficacy. researchgate.net In human biology, this heterogeneity is not random but is regulated and changes in response to physiological and pathological conditions. The significant differences observed in the serum N-glycome between men and women, and how these profiles change with age, underscore the biological importance of this heterogeneity. nih.govresearchgate.net For instance, studies have shown that females tend to have a higher abundance of triantennary (A3) N-glycans compared to males. nih.gov The existence of distinct population clusters based on glycan profiles further illustrates how this heterogeneity is linked to systemic biological states like aging and inflammation. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard methodologies for profiling A3 N-Glycans in academic research, and how are they validated?
- Answer: A3 N-Glycan profiling typically involves enzymatic release (e.g., PNGase F), fluorescent labeling (e.g., procainamide or 2-aminobenzoic acid), and separation via liquid chromatography (LC) coupled with mass spectrometry (MS) or fluorescence detection . Validation includes repeatability tests (e.g., coefficient of variation <2% via blinded analysis) and normalization to total glycan abundance to correct batch effects . Standardization of nomenclature (e.g., SNFG or Color Oxford) is critical for cross-study comparability .
Q. How should researchers design sample preparation protocols to minimize variability in A3 N-Glycan analysis?
- Answer: Key steps include:
- Deglycosylation efficiency: Optimize PNGase F incubation time/temperature and confirm completeness via SDS-PAGE or CE-SDS .
- Labeling consistency: Use molar excess of fluorescent tags (e.g., 2-AB) to ensure stoichiometric binding and avoid incomplete labeling .
- Data normalization: Calculate relative abundances by dividing individual glycan peak areas by the total integrated signal to account for technical variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in A3 N-Glycan quantification data across studies, particularly in disease biomarker research?
- Answer: Contradictions often arise from:
- Methodological differences: Compare normalization strategies (e.g., total peak area vs. internal standards) and analytical platforms (LC-MS vs. DSA-FACE) .
- Statistical rigor: Apply multivariate methods like PLS-DA to identify glycan structures with VIP scores >1.0, ensuring biological relevance over technical noise .
- Batch effect correction: Use blinded analysis and randomized sample processing to mitigate confounding variables .
Q. What experimental strategies are recommended for elucidating the structural heterogeneity of A3 N-Glycans in complex biological matrices?
- Answer: Advanced workflows include:
- Exoglycosidase digestions: Sequential treatment with enzymes (e.g., sialidase, galactosidase) to infer glycan branching and linkages .
- Orthogonal MS/MS: Combine HILIC for separation with PGC columns to resolve isomeric structures .
- Automation: High-throughput platforms (e.g., 96-well setups) improve reproducibility in large-scale studies .
Q. How can functional studies of A3 N-Glycans in disease models be designed to account for glycan dynamics and cell-type specificity?
- Answer:
- Temporal sampling: Collect longitudinal data to track glycan changes during disease progression (e.g., fibrosis in liver disease) .
- Spatial resolution: Use laser microdissection to isolate glycan profiles from specific tissue regions (e.g., tumor vs. stroma in CRC) .
- Multi-omics integration: Correlate N-glycosylation patterns with transcriptomic/proteomic datasets to identify regulatory pathways .
Methodological Best Practices
Q. What statistical approaches are most robust for analyzing A3 N-Glycan datasets with high dimensionality?
- Answer:
- Univariate tests: Apply Student’s t-test (two-tailed, p <0.05) for pairwise comparisons .
- Multivariate analysis: Use PLS-DA to rank glycans by variable importance (VIP) and reduce false discoveries .
- Data transparency: Archive raw chromatograms and processing parameters (e.g., signal-to-noise thresholds) to enable replication .
Q. How can researchers ensure reproducibility in A3 N-Glycan studies when transitioning from discovery to validation phases?
- Answer:
- Blinded validation: Separate discovery and validation cohorts, with independent processing and analysis teams .
- Protocol harmonization: Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design .
- Open science practices: Share datasets in public repositories with detailed metadata (e.g., instrument settings, software versions) .
Tables: Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
